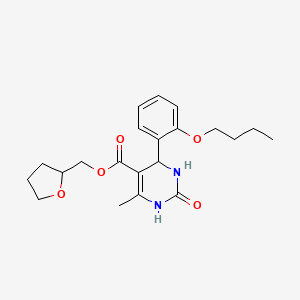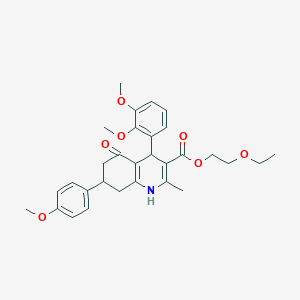
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate, also known as Coumarin-7-O-methanesulfonate, is a chemical compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate is not fully understood. However, it is known to undergo intramolecular cyclization in the presence of ROS, resulting in the formation of a fluorescent compound. It is also known to form a complex with zinc ions, resulting in a change in its fluorescence properties. In PDT, it is activated by light, resulting in the production of reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate in lab experiments is its high sensitivity and selectivity for the detection of ROS and zinc ions. It is also relatively easy to synthesize and can be used in a variety of experimental conditions. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
Orientations Futures
There are several future directions for the use of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate in scientific research. One direction is the development of new fluorescent probes based on this compound for the detection of other biomolecules such as proteins and nucleic acids. Another direction is the optimization of its photosensitizing properties for the treatment of cancer. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives can lead to the discovery of new biological activities and applications.
Méthodes De Synthèse
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate can be achieved through a multi-step reaction. The first step involves the reaction of 3,4,8-trimethylcoumarin with methanesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of 3,4,8-trimethylcoumarin-7-yl methanesulfonate. The second step involves the oxidation of the methoxy group to the corresponding aldehyde using a mild oxidant such as pyridinium chlorochromate. The final step involves the reaction of the aldehyde with methanesulfonic acid in the presence of a catalyst such as p-toluenesulfonic acid. This results in the formation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate.
Applications De Recherche Scientifique
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate has been used in scientific research for various purposes. One of its major applications is in the field of fluorescence microscopy. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a fluorescent probe for the detection of zinc ions in biological samples. In addition, it has been used as a photosensitizer for photodynamic therapy (PDT) of cancer.
Propriétés
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-7-8(2)13(14)17-12-9(3)11(6-5-10(7)12)18-19(4,15)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZJTUHPILQHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl methanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine oxalate](/img/structure/B5213195.png)
![N~1~-(sec-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5213196.png)
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5213199.png)
![4-[2-(2-isopropoxyphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5213207.png)
![2-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5213212.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine](/img/structure/B5213215.png)
![ethyl 4-oxo-3-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-9-carboxylate](/img/structure/B5213229.png)

![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5213244.png)


![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)